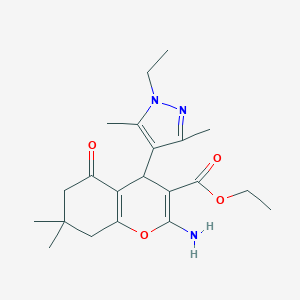
4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide, also known as BTCP, is a chemical compound that belongs to the piperazine family. It has been studied for its potential use in scientific research as a tool for understanding the biochemical and physiological effects of certain drugs and neurotransmitters. In
作用機序
4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide acts as a selective serotonin reuptake inhibitor (SSRI), which means it binds to the serotonin transporter and prevents the reuptake of serotonin into presynaptic neurons. This leads to increased levels of serotonin in the synaptic cleft and enhances serotonin signaling. The exact mechanism of action of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide is not fully understood, but it is thought to involve the inhibition of the serotonin transporter through a non-competitive mechanism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide are primarily related to its ability to increase serotonin levels in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Therefore, 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide has been studied for its potential use in treating depression, anxiety, and other mood disorders. Additionally, 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide has been shown to have analgesic effects, which may make it useful in treating pain.
実験室実験の利点と制限
One advantage of using 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide in lab experiments is its ability to selectively inhibit the serotonin transporter without affecting other neurotransmitter systems. This allows researchers to study the specific role of serotonin in various physiological processes. However, one limitation of using 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide is that it has a relatively short half-life and can rapidly degrade in vivo. This can make it difficult to study the long-term effects of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide on the central nervous system.
将来の方向性
There are several future directions for research involving 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide. One area of interest is its potential use in treating mood disorders such as depression and anxiety. Additionally, 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide may have applications in pain management and addiction treatment. Further research is needed to fully understand the mechanism of action of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide and its effects on the central nervous system. Finally, the development of more stable analogs of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide may improve its usefulness as a tool in scientific research.
合成法
The synthesis of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide involves the reaction of 1-benzylpiperazine with 3-chlorobenzoyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization. The yield of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide can vary depending on the reaction conditions but typically ranges from 50-70%.
科学的研究の応用
4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide has been used in scientific research as a tool to study the effects of certain drugs and neurotransmitters on the central nervous system. It has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This makes it a useful tool for studying the role of serotonin in various physiological processes such as mood regulation, appetite, and sleep.
特性
分子式 |
C18H20ClN3S |
|---|---|
分子量 |
345.9 g/mol |
IUPAC名 |
4-benzyl-N-(3-chlorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H20ClN3S/c19-16-7-4-8-17(13-16)20-18(23)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,20,23) |
InChIキー |
NAQKMVHOIMZVNH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=CC=C3)Cl |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)

![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)
![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)